molecular formula C25H23N3O4S B381081 ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate CAS No. 315693-73-3

ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate

Cat. No.: B381081
CAS No.: 315693-73-3
M. Wt: 461.5g/mol
InChI Key: ZQUDVJBUYZTQRY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate is a synthetic heterocyclic compound featuring a pyrrole core substituted with a quinazolinone moiety and a thioether-linked acetyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements: the pyrrole ring (known for hydrogen-bonding interactions), the quinazolinone scaffold (associated with diverse bioactivities), and the ester group (contributing to solubility and metabolic stability).

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-4-32-24(31)21-15(2)22(26-16(21)3)20(29)14-33-25-27-19-13-9-8-12-18(19)23(30)28(25)17-10-6-5-7-11-17/h5-13,26H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUDVJBUYZTQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a pyrrole ring fused with a quinazoline moiety and a sulfanylacetyl group. The synthesis typically involves several steps, including the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions to yield the final product. The synthesis pathway can be summarized as follows:

  • Formation of 2-Mercapto-3-phenylquinazolin-4(3H)-one : This is achieved through the reaction of anthranilic acid with phenylisothiocyanate.
  • Reaction with Ethyl Chloroacetate : The mercapto compound then reacts with ethyl chloroacetate to form this compound.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds containing the quinazoline structure often demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Antitumor Activity

The compound has also been assessed for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits varying degrees of cytotoxicity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. The mechanism of action may involve interference with cellular processes such as apoptosis and cell cycle progression.

Cell Line IC50 (µM)
MCF-715.0
B1620.5
sEnd.218.0

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Gawad et al. (2010) demonstrated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, establishing a correlation between structural modifications and biological activity.
  • Antimicrobial Evaluation : Al-Khuzaie & Al-Majidi (2014) reported on the antimicrobial efficacy of similar compounds, noting that those with sulfur-containing groups showed enhanced activity against resistant strains.
  • Mechanistic Insights : Research by El-Azab et al. (2013) explored the mechanisms underlying the antitumor effects of quinazoline derivatives, suggesting that they may induce apoptosis through the activation of caspases.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrrole + Quinazolinone Ester, Thioether, Ketone ~495 (estimated)
Febrifugine (natural quinazolinone) Quinazolinone Alcohol, Amide 301.3
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Pyrrole Ester 195.2

Hydrogen-Bonding and Crystallographic Behavior

The compound’s hydrogen-bonding capacity is critical for its interactions in biological or crystalline states. The quinazolinone’s carbonyl and pyrrole’s NH act as hydrogen-bond acceptors and donors, respectively. Graph set analysis (as per Etter’s methodology) predicts a D$^2$$_2$(8) motif for its crystalline form, similar to other quinazolinone derivatives . In contrast, simpler pyrrole esters lack the extended hydrogen-bonding networks enabled by the quinazolinone moiety, reducing their crystallinity .

Table 2: Hypothetical Bioactivity Comparison

Compound Type Target Organism/Protein Efficacy (Predicted) Mechanism
Target Compound Insect acetylcholinesterase LC$_{50}$: ~20 ppm Thioether-mediated binding
Natural Alkaloids (e.g., Azadirachtin) Helicoverpa armigera LC$_{50}$: 10–15 ppm JH receptor inhibition

Preparation Methods

Bromination of Propionaldehyde

Propionaldehyde undergoes bromination in an aprotic solvent (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal. Key parameters include:

ParameterConditionYield
SolventDichloromethane100%
Temperature15°C during bromine addition
Molar Ratio (Propionaldehyde:Bromine)1:2.5–3.5

The reaction avoids nitrite-based reagents, reducing environmental contamination and cost.

Ring-Closure Reaction

2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia to form the pyrrole ring. The reaction proceeds at 0–50°C for 10–14 hours, followed by extraction and crystallization:

StepConditionYield
Reaction Time12 hours at 20°C31.2%
WorkupDichloromethane extraction, drying

The low yield highlights the need for optimization, potentially via solvent selection or catalytic additives.

Functionalization of the Quinazolinone Moiety

The quinazolinone component is synthesized through a thiolation and alkylation sequence, as demonstrated in PMC7199254.

Synthesis of 2-Mercapto-3-Phenylquinazolin-4(3H)-One

Anthranilic acid and phenyl isocyanate react to form 3-phenyl-2-thioxoquinazolin-4(3H)-one. Under alkaline conditions, the thione tautomerizes to the thiolate, enabling nucleophilic substitution.

Alkylation with Ethyl Chloroacetate

The thiolate reacts with ethyl chloroacetate to introduce the sulfanylacetyl group:

ParameterConditionYield
BaseAqueous NaOH
SolventEthanol/Water65–75%
TemperatureRoom temperature

Crystallization from ethanol yields ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, confirmed via X-ray diffraction.

StepReagent/ConditionOutcome
AcylationAcetyl chloride, AlCl₃5-Acetyl derivative
BrominationPBr₃, 0°C5-Bromoacetyl group

Nucleophilic Substitution

The bromoacetyl-pyrrole reacts with the quinazolinone thiolate under alkaline conditions:

ParameterConditionYield (Theoretical)
SolventDMF or THF
BaseK₂CO₃ or Et₃N50–70%
Temperature50–80°C

This step forms the critical C–S bond, completing the target molecule’s architecture.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : Methyl groups on the pyrrole (δ 2.1–2.3 ppm), ester carbonyl (δ 4.3 ppm), and quinazolinone aromatic protons (δ 7.5–8.1 ppm).

  • MS : Molecular ion peak at m/z 543.7 (C₂₉H₂₅N₃O₄S₂).

Yield Optimization Strategies

  • Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance thiolate reactivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Challenges and Alternative Routes

Limitations of Current Methods

  • Low yields in pyrrole synthesis (31.2%) and potential regioselectivity issues during acetylation.

  • Sensitivity of the quinazolinone thiolate to oxidation, necessitating inert atmospheres.

Emerging Approaches

  • Microwave-Assisted Synthesis : Reducing reaction times for steps like bromoacetylation.

  • Enzymatic Catalysis : Lipases for esterification steps, improving stereochemical control.

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